

Introduction: The Adamantane Scaffold in Modern C

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Compound of Interest

Compound Name:	2,2-Dibromoadamantane
CAS No.:	7314-84-3
Cat. No.:	B3281222

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Adamantane, the smallest unit of the diamondoid series, is a rigid, tricyclic hydrocarbon renowned for its unique structural and physicochemical properties. Its strain-free structure imparts exceptional thermal and metabolic stability.^[3] These characteristics, combined with its pronounced lipophilicity and three-dimensional scaffold in medicinal chemistry and materials science.^{[1][4]} The introduction of an adamantane moiety can significantly enhance a molecule's pharmacokinetics, extending its half-life by sterically shielding functional groups from enzymatic degradation, and providing a rigid anchor for precise orientation of pharmacophore groups. This is clinically used in various drugs, from antivirals like Amantadine to neuroprotective agents like Memantine.^{[1][6]}

While bridgehead-substituted derivatives (e.g., 1-bromoadamantane and 1,3-dibromoadamantane) are widely studied, secondary-substituted adamantane derivatives are also of interest. **Dibromoadamantane** (C₁₀H₁₄Br₂) serves as a crucial and versatile intermediate for accessing a variety of 2-substituted and 2,2-disubstituted adamantane derivatives. This guide provides a comprehensive technical overview of the synthesis, properties, reactivity, and applications of **2,2-Dibromoadamantane** for research and development.

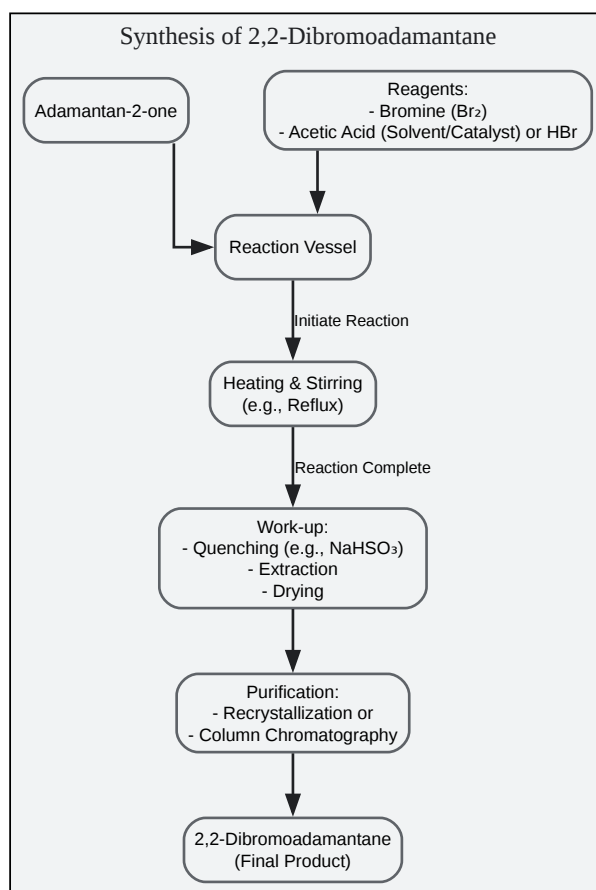
Synthesis of 2,2-Dibromoadamantane

The most direct and efficient route to **2,2-Dibromoadamantane** is the bromination of adamantan-2-one. This reaction leverages the reactivity of the α-carbon.

Synthetic Rationale and Mechanism

The synthesis proceeds via an acid-catalyzed α-bromination mechanism. The carbonyl oxygen of adamantan-2-one is first protonated by a strong acid, increasing the electrophilicity of the carbonyl carbon and the acidity of the α-protons. The subsequent enolization creates a nucleophilic C=C double bond that readily attacks molecular bromine (Br₂) at the same α-position, yielding the gem-dibromo product. The use of a system like H₂O₂-HBr is also effective for similar transformations, where HBr is the active brominating agent.

The adamantane cage is sterically hindered, which directs the reaction specifically to the activated α-carbon, preventing bromination at other positions.



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Caption: General experimental workflow for the synthesis of **2,2-Dibromoadamantane**.

Detailed Experimental Protocol: Bromination of Adamantan-2-one

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

- Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add adamantan-2-one.
- Dissolution: Dissolve the starting material in glacial acetic acid.
- Reagent Addition: While stirring, add a solution of bromine (2.1 eq) in glacial acetic acid dropwise from the dropping funnel. A few drops of 48% HBr are added to initiate the reaction.
- Reaction: Heat the reaction mixture to 60-70 °C and maintain stirring. Monitor the reaction progress by TLC or GC-MS until the starting material is completely consumed.
- Quenching: Cool the mixture to room temperature and pour it slowly into an ice-water slurry.
- Work-up: Decolorize the mixture by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) until the red-brown color of excess bromine is completely removed.
- Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times.
- Washing & Drying: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
- Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography to yield **2,2-Dibromoadamantane** as a white solid.

Physicochemical and Spectroscopic Properties

2,2-Dibromoadamantane is a white crystalline solid at room temperature. Its rigid, non-aromatic structure dictates its solubility, being largely insoluble in water.

Summary of Physicochemical Data

Property	Value	Reference
CAS Number	7314-84-3	[9]
Molecular Formula	C ₁₀ H ₁₄ Br ₂	[9]
Molecular Weight	294.03 g/mol	[9]
Appearance	White crystalline solid	[8]
Melting Point	Not consistently reported, varies with purity	-
Solubility	Soluble in organic solvents, insoluble in water	[8]

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous structural confirmation of **2,2-Dibromoadamantane**. The high symmetry of the adamantane cage is maintained, leading to a distinct spectral signature.

Spectroscopy	Characteristic Features
¹ H NMR	The spectrum is complex due to the rigid cage structure. Expect multiple overlapping multiplets in the aliphatic region, which will appear as distinct signals.
¹³ C NMR	The CBr ₂ carbon atom (C2) appears significantly downfield. Other secondary carbons will appear in the 30-40 ppm range, with orientation relative to the bromine atoms.
IR Spectroscopy	The spectrum is dominated by C-H stretching and bending vibrations (below 3000 cm ⁻¹). ^[10] The C-Br stretching vibration is observed around 500-600 cm ⁻¹ . The absence of a strong C=O stretch (around 1700 cm ⁻¹) is noted. ^[11]
Mass Spectrometry	The mass spectrum will show a characteristic isotopic pattern for dibromide (due to ⁷⁹ Br and ⁸¹ Br). The molecular ion peak [M] ⁺ will appear at m/z 294. Common fragment ions include [M-Br] ⁺ and [M-2Br] ⁺ , and fragmentation of the cage leading to a cation fragment at m/z 135. ^[13]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of **2,2-Dibromoadamantane** stems from the reactivity of its gem-dibromo group, which serves as a handle for diverse chemical transformations.

Nucleophilic Substitution and Hydrolysis

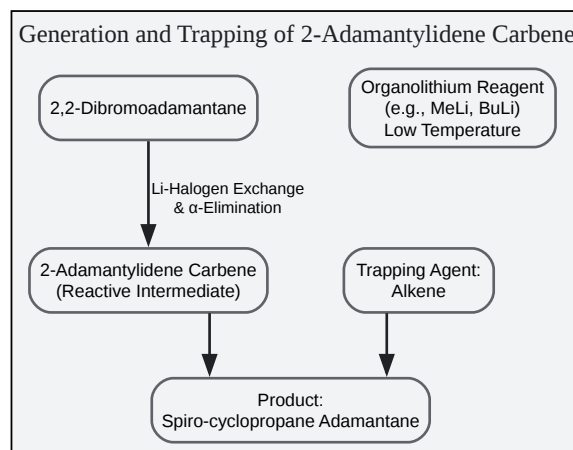
Direct nucleophilic substitution at the sterically hindered C2 position is challenging. However, under forcing conditions or with specific reagents, the gem-dibromo group can be converted back to the parent ketone, adamantan-2-one, often under acidic or basic conditions.

Reductive Dehalogenation

Treatment with reducing agents, such as zinc dust in acetic acid, can effect the complete removal of both bromine atoms to yield the parent hydrocarbon, adamantane, if required.

Formation of 2-Adamantylidene Carbene

One of the most powerful applications of **2,2-Dibromoadamantane** is as a precursor to 2-adamantylidene carbene. Reaction with strong bases or organolithium reagents at low temperatures results in a lithium-halogen exchange followed by α -elimination of LiBr to generate the highly reactive carbene intermediate. This carbene is used for the synthesis of unique adamantane derivatives.



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Caption: Generation of 2-adamantylidene carbene and its subsequent trapping.

Causality in Experimental Choice: The use of low temperatures (e.g., $-78\text{ }^{\circ}\text{C}$) is critical to control the reactivity of the organolithium reagent and to generate the carbene intermediate. The choice of trapping agent dictates the final product; for instance, alkenes yield spiro-cyclopropanes, while insertion into C-H or O-H bonds is also possible.

Potential for Adamantene Formation

While the elimination of vicinal dihalides (e.g., 1,2-dibromoadamantane) is a known route to the highly strained anti-Bredt alkene, adamantene, the generation of adamantene can also occur via carbene rearrangement following the formation of a carbene or a related intermediate. While not a primary pathway, the possibility of accessing such strained systems is of interest for mechanistic studies.

Applications in Research and Drug Development

2,2-Dibromoadamantane is primarily a synthetic building block, providing access to a wide range of derivatives with potential applications in medicinal chemistry.

Precursor to 2,2-Disubstituted Adamantanes

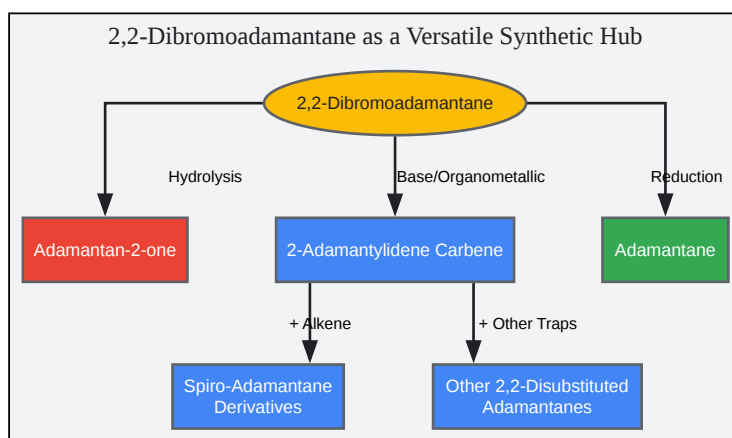
The carbene chemistry described above is a gateway to novel 2,2-disubstituted adamantanes. This substitution pattern is of significant interest in drug development due to the introduction of two distinct pharmacophoric groups on a rigid, lipophilic scaffold. Such compounds can be used to probe deep hydrophobic pockets in protein-ligand interactions.

Synthesis of Adamantan-2-one Derivatives

As **2,2-dibromoadamantane** is readily prepared from and can be hydrolyzed back to adamantan-2-one, it serves as a protected form of the ketone. This is particularly useful in the synthesis of complex molecules where the ketone group needs to be temporarily masked.

Role in Medicinal Chemistry

The adamantane core is a proven pharmacophore that enhances drug-like properties.^{[1][2]} By using **2,2-dibromoadamantane** as a starting material, a wide variety of novel compounds can be synthesized. For example, spiro-adamantane derivatives have been explored for their potential as antiviral or anticancer agents. The steric bulk provided by the adamantane core can be used to modulate receptor selectivity or to block ion channels with high affinity.^[5]



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Caption: Role of **2,2-Dibromoadamantane** as a central intermediate in synthesis.

Conclusion

2,2-Dibromoadamantane, while less common than its bridgehead-substituted isomers, is a valuable and powerful intermediate in organic synthesis. Its reactivity of its gem-dibromo group makes it an essential tool for accessing sterically demanding 2,2-disubstituted adamantane derivatives. For research, it provides a robust platform for creating novel molecular architectures built upon the privileged adamantane scaffold, enabling the exploration of new c therapeutics and materials.

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